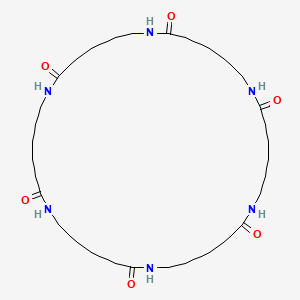
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone is a complex organic compound with the molecular formula C36H66N6O6This compound is characterized by its unique structure, which includes multiple nitrogen and oxygen atoms arranged in a cyclic pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone typically involves the polymerization of caprolactam. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the hexameric structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where caprolactam is subjected to controlled conditions to yield the desired hexamer. The process may also include purification steps to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions: 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxides, while reduction can produce various amines .
Scientific Research Applications
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism by which 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone: This compound has a similar structure but differs in the position of the oxygen atoms.
Caprolactam Tetramer: A smaller analog with fewer repeating units, used in similar applications but with different properties.
Uniqueness: 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
865-14-5 |
|---|---|
Molecular Formula |
C36H66N6O6 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
1,8,15,22,29,36-hexazacyclodotetracontane-2,9,16,23,30,37-hexone |
InChI |
InChI=1S/C36H66N6O6/c43-31-19-7-1-13-25-37-32(44)20-8-2-15-27-39-34(46)22-10-4-17-29-41-36(48)24-12-6-18-30-42-35(47)23-11-5-16-28-40-33(45)21-9-3-14-26-38-31/h1-30H2,(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,41,48)(H,42,47) |
InChI Key |
VIBRWXMFTOKNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
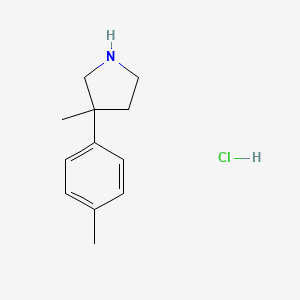
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
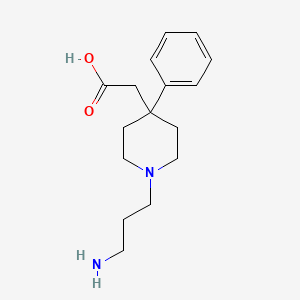
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
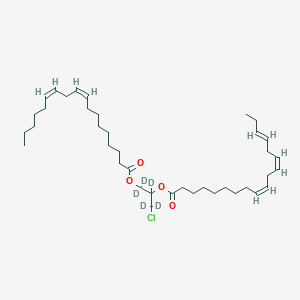


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

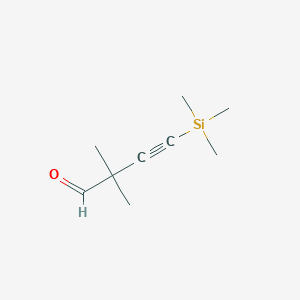

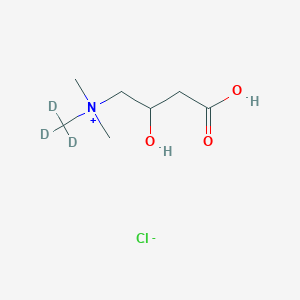
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
